4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol
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Overview
Description
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with a 3-amino-1H-1,2,4-triazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-amino-1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole ring, used in different applications.
Uniqueness
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a triazole ring makes it versatile for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-[(3-amino-1,2,4-triazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-9-11-6-13(12-9)5-7-1-3-8(14)4-2-7/h1-4,6,14H,5H2,(H2,10,12) |
InChI Key |
ZZSSKTKHCQRDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)O |
Origin of Product |
United States |
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